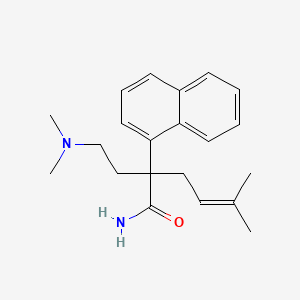

alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide

Description

Alpha-prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide (commonly referred to as Naphthypramide or DA 992) is a synthetic naphthalene-derived acetamide compound with notable anti-inflammatory, diuretic, and uricosuric properties . Its structure features an isopropyl (prenyl) group and a 2-dimethylaminoethyl moiety attached to the alpha-carbon of the naphthylacetamide core (Figure 1). Pharmacological studies highlight its dual role in reducing inflammation and modulating renal uric acid excretion, making it distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) . Toxicological evaluations in animal models, such as beagle dogs, indicate dose-dependent safety profiles, with reversible hepatic and renal effects at therapeutic doses .

Properties

CAS No. |

50765-87-2 |

|---|---|

Molecular Formula |

C21H28N2O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |

InChI |

InChI=1S/C21H28N2O/c1-16(2)12-13-21(20(22)24,14-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-12H,13-15H2,1-4H3,(H2,22,24) |

InChI Key |

GNFSPFYMMKMHOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

Amidation: The formation of the amide bond between the naphthalene derivative and the dimethylaminoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of DA 992 and Analogous Acetamide Derivatives

DA 992 vs. Triazole Derivatives (6a-m, 7a-m):

The triazole-containing analogs (e.g., 6b, 6c) feature nitro-substituted phenyl groups and a triazole ring introduced via copper-catalyzed 1,3-dipolar cycloaddition . These structural modifications enhance electron-withdrawing effects (e.g., nitro groups in 6b, 6c), which may influence receptor binding or metabolic stability compared to DA 992’s aliphatic substituents. However, their biological activities remain uncharacterized in the provided evidence.- DA 992 vs. Naphthalene Acetamide Derivatives (): Compounds like (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester lack the dimethylaminoethyl and prenyl groups of DA 992.

DA 992 vs. Alpha-Naphthaleneacetamide ():

The parent compound, alpha-naphthaleneacetamide, lacks DA 992’s complex substituents and is used agriculturally as a plant growth regulator. This underscores how functional group additions can redirect biological activity from agricultural to therapeutic applications .

Pharmacological and Toxicological Profiles

- DA 992: Exhibits anti-inflammatory activity comparable to phenylbutazone but with additional uricosuric effects, reducing serum uric acid levels in preclinical models . Chronic toxicity studies in dogs show reversible hepatorenal toxicity at high doses (≥100 mg/kg) .

- Triazole Derivatives (6a-m): No biological data is provided, but nitro groups (e.g., 6b, 6c) are associated with antimicrobial or anticancer activity in other contexts.

- Pesticide Analogs (): Alpha-naphthaleneacetamide’s plant growth regulation contrasts sharply with DA 992’s therapeutic focus, emphasizing substituent-driven functional divergence.

Biological Activity

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-(1-naphthyl)acetamide, has the following chemical formula:

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight: 185.2218 g/mol

The compound features a naphthalene moiety, which is crucial for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition: It has been shown to inhibit certain oxidoreductase enzymes, which are involved in drug metabolism and detoxification processes in the liver .

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. Its structural similarity to known psychoactive compounds suggests it could influence dopaminergic pathways .

Biological Activity

The biological activity of this compound has been documented in various studies:

- Antioxidant Properties: It has demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: In vitro studies have suggested that the compound can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity Study:

- Neuroprotective Effects:

- Inflammation Modulation:

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.